REACTION_SMILES
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[C:20]([CH3:21])([CH3:22])([CH3:23])[Si:24]([CH3:25])([CH3:26])[Cl:27].[CH3:28][C:29]#[N:30].[N:9]12[CH2:10][CH2:11][CH2:12][N:13]=[C:14]1[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]2.[NH2:1][CH:2]([CH2:3][CH2:4][OH:5])[C:6]([OH:7])=[O:8]>>[NH2:1][CH:2]([CH2:3][CH2:4][O:5][Si:24]([C:20]([CH3:21])([CH3:22])[CH3:23])([CH3:25])[CH3:26])[C:6]([OH:7])=[O:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(CCO)C(=O)O
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Name
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Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)OCCC(N)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |